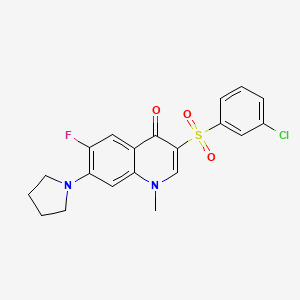

3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C20H18ClFN2O3S and its molecular weight is 420.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

The compound belongs to a class of tetracyclic quinolones known for their potent antibacterial properties. A study by Taguchi et al. (1992) explored the synthesis of 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids, which share structural similarities with the compound of interest. This research highlighted the significant antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria, emphasizing the potential of such structures in developing new antibacterial agents. The study found that the nature of the heteroatom substituted at the 8-position had minimal influence on antibacterial activity, while specific pyrrolidinyl derivatives showed the most potent activity (Taguchi et al., 1992).

Electrophilic Substitution and Structural Modifications

Cheeseman and Tuck (1967) investigated the electrophilic substitution reactions of pyrrolo[1,2-a]quinoxalines, which are structurally related to the compound . Their research demonstrated the smoothness of these reactions, with chlorination yielding primarily 1-chloro derivatives. Such studies are crucial for understanding the chemical behavior of these compounds and for exploring their potential modifications for various scientific applications (Cheeseman & Tuck, 1967).

Pro-apoptotic Effects in Cancer Cells

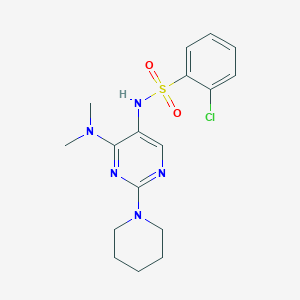

A more recent study by Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, showing pro-apoptotic effects in cancer cells. These compounds were evaluated for their in vitro anti-cancer activity, showing significant potential in inducing apoptosis in various cancer cell lines. Such research underlines the therapeutic potential of sulfonamide derivatives, including structures similar to the compound , in cancer treatment (Cumaoğlu et al., 2015).

Organic Synthesis and Oxidation Processes

Quinolinium fluorochromate (QFC) has been identified as an improved chromium(VI) oxidant for organic substrates, offering insights into the oxidation processes involving quinoline derivatives. Chaudhuri et al. (1994) discussed the synthesis and applications of QFC, which shares the quinoline core with the compound of interest, highlighting its utility in the oxidation of various organic compounds. This research is significant for understanding the chemical properties and reactivity of quinoline derivatives in organic synthesis (Chaudhuri et al., 1994).

Novel 5-HT6 Receptor Antagonists

Grychowska et al. (2016) designed and synthesized a novel class of 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core, which is related to the compound . These antagonists exhibited promising pharmacological properties for the treatment of cognitive deficits associated with dementia and Alzheimer's disease. The study emphasizes the potential of quinoline derivatives in developing procognitive agents, offering a new avenue for therapeutic intervention in cognitive disorders (Grychowska et al., 2016).

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O3S/c1-23-12-19(28(26,27)14-6-4-5-13(21)9-14)20(25)15-10-16(22)18(11-17(15)23)24-7-2-3-8-24/h4-6,9-12H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAYXGMRQDTNGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)

![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)